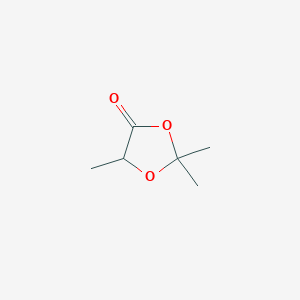
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid
Übersicht
Beschreibung
“(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid”, also known as OTAA, is a molecule with a molecular formula of C5H6N2O3S. It is a solid substance .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which are structurally related compounds, has been described . Another study reported the preparation of aryl thiosemicarbazones from the reaction of aromatic aldehyde or ketone with thiosemicarbazide, followed by cyclization with ethylchloroacetate .Molecular Structure Analysis
The molecular structure of “(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid” can be represented by the InChI code: 1S/C5H6N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2, (H,9,14) (H,11,12) .Physical And Chemical Properties Analysis
“(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid” is a solid substance . It has a molecular weight of 174.18 g/mol.Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid and its structurally related compounds have been investigated for their aldose reductase inhibitory activity, which is significant in treating diabetic complications. A study found that these compounds were potent inhibitors of aldose reductase, with some derivatives being more effective than epalrestat, a clinically used inhibitor. The research also explored structure-activity relationships to further enhance inhibition efficacy and selectivity (Kučerová-Chlupáčová et al., 2020).
Antifungal Activity
Some derivatives of (5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid have been prepared as potential antifungal agents. Studies on these compounds' lipophilicity and antifungal effects against selected fungal species have been conducted, with certain derivatives showing strong inhibitory effects on fungi like Candida tropicalis and Candida krusei (Doležel et al., 2009).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of rhodanine-3-acetic acid derivatives, closely related to (5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid. These studies showed significant activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The research identified several structure-activity relationships that could aid in developing new antimicrobial agents (Krátký et al., 2017).
Enzymatic Reaction Studies
In Burkholderia sp. HME13, a novel enzyme that converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid was identified, highlighting the compound's potential role in enzymatic reactions. This enzyme's discovery adds to the understanding of biochemical pathways involving similar compounds (Muramatsu et al., 2020).
Synthesis and Evaluation of Derivatives
Various studies have focused on synthesizing and evaluating derivatives of (5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid for different biological activities, including anticancer and antiangiogenic effects. These investigations provide insights into the structural requirements for biological activity and open avenues for developing new therapeutic agents (Chandrappa et al., 2010).
Eigenschaften
IUPAC Name |
2-(5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCZYKYHDNYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=S)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401162 | |
| Record name | ST091114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
CAS RN |
41679-36-1 | |
| Record name | NSC79150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST091114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)



![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
